molecular formula C11H15F2N5 B11730987 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11730987
M. Wt: 255.27 g/mol
InChI Key: SBLJVQZMEYCCKV-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoromethyl group, and the other with a dimethyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of Substituents: The difluoromethyl and dimethyl groups are introduced through nucleophilic substitution reactions. For example, the difluoromethyl group can be introduced using difluoromethyl halides in the presence of a base.

    Coupling of Pyrazole Rings: The two pyrazole rings are coupled through a methylamine linker using a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or dimethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, bases, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine
  • [1-(chloromethyl)-1H-pyrazol-3-yl]methyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine
  • [1-(bromomethyl)-1H-pyrazol-3-yl]methyl[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2,5-dimethylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C11H15F2N5/c1-8-5-10(17(2)15-8)7-14-6-9-3-4-18(16-9)11(12)13/h3-5,11,14H,6-7H2,1-2H3

InChI Key

SBLJVQZMEYCCKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=NN(C=C2)C(F)F)C

Origin of Product

United States

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